N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide
Description
This compound features a bipyrazole core substituted with three methyl groups (1',3',5'-trimethyl) and a carboxamide-linked ethylindole moiety bearing a bromine atom at the 6-position of the indole ring.
Properties
Molecular Formula |
C20H21BrN6O |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H21BrN6O/c1-12-19(13(2)26(3)25-12)16-11-17(24-23-16)20(28)22-7-9-27-8-6-14-4-5-15(21)10-18(14)27/h4-6,8,10-11H,7,9H2,1-3H3,(H,22,28)(H,23,24) |
InChI Key |
KVLYVKUPBNBKGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Coupling of Indole and Pyrazole Moieties: The bromo-indole and pyrazole intermediates are coupled via a nucleophilic substitution reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido or other substituted derivatives.
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Pharmacology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Substituent Variations on the Indole Ring
- N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide (STL316967)
- Key Differences :
- Halogen : Fluorine at the 5-position vs. bromine at the 6-position on the indole ring.
- Indole Substitution : Ethyl linkage at the 3-position of indole vs. 1-position in the target compound.
Bipyrazole Core Modifications
- C,N-Bipyrazole Ligands (e.g., L1 and L2 in )
- L1 : 2-(3,5,5'-trimethyl-1'H-[1,3'-bipyrazol]-1'-yl)acetonitrile
- L2 : 1'-((1H-tetrazol-5-yl)methyl)-3,5,5'-trimethyl-1'H-1,3'-bipyrazole
- Comparison : Both lack the carboxamide-indole moiety but share the 3,5,5'-trimethyl-bipyrazole core. These ligands form coordination complexes with metals like Ni(II) and Cu(II), demonstrating structural flexibility for catalysis or molecular magnetism . The target compound’s carboxamide group could introduce hydrogen-bonding interactions absent in L1/L2.
Pyrazole Carboxamide Derivatives
- 3-Bromo-1-(3-chloro-2-pyridinyl)-N-[2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide Key Differences: Replaces the bipyrazole core with a monopyrazole and substitutes a chloropyridinyl group. The bromine is retained on the pyrazole ring rather than the indole. Implications: The pyridine substituent may enhance π-π stacking interactions, while the methylaminocarbonyl group could improve solubility .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Halogen Effects : Bromine’s bulk in the target compound may enhance hydrophobic interactions in biological targets compared to fluorine in STL316967, though fluorine’s electronegativity could improve pharmacokinetics .
- Synthetic Challenges : Analogous compounds (e.g., STL316967) are marketed as dry powders, indicating feasible large-scale synthesis despite structural complexity .
Biological Activity
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a bipyrazole core with an indole moiety, which is known for its diverse biological activities. The presence of bromine and various alkyl groups can influence the compound's reactivity and interactions with biological targets.
Structure
- Chemical Formula : CHBrNO
- Molecular Weight : 320.21 g/mol
Antimicrobial Properties
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several indole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with similar structural features demonstrated minimum inhibitory concentrations (MICs) as low as 3.90 µg/mL against S. aureus, including methicillin-resistant strains (MRSA) . The compound's effectiveness against Gram-positive bacteria suggests potential therapeutic applications in treating resistant infections.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Indole Derivative 3k | 3.90 | S. aureus ATCC 25923 |
| Indole Derivative 3k | <1.00 | S. aureus ATCC 43300 (MRSA) |
| Indole Derivative 3k | 7.80 | S. epidermidis ATCC 12228 |
| Indole Derivative X | >20 | E. coli |
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of the compound in human cell lines. For instance, the compound was tested against HepG2 liver cancer cells, showing promising results with an IC value indicating moderate cytotoxicity . This suggests that while the compound may have therapeutic potential, careful consideration of dosage is necessary to minimize adverse effects.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with bacterial ribosomes or inhibit key metabolic pathways critical for bacterial growth.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide, and how can intermediates be optimized for yield?
- Methodological Answer : The synthesis often involves coupling 6-bromoindole derivatives with functionalized pyrazole intermediates. A typical procedure uses DMF as a solvent, K₂CO₃ as a base, and alkyl halides (e.g., RCH₂Cl) for nucleophilic substitution (e.g., ). Yield optimization focuses on stoichiometric ratios (e.g., 1:1.1 for RCH₂Cl), reaction time (12–24 hours), and purification via column chromatography with ethyl acetate/hexane gradients. Monitoring by TLC or HPLC ensures intermediate purity .
Q. How is the bromine substituent at the 6-position of the indole moiety critical for biological activity?
- Methodological Answer : The bromine atom enhances electrophilic reactivity and steric bulk, influencing binding affinity to target proteins (e.g., kinases or GPCRs). In antimicrobial studies, brominated indoles exhibit improved activity due to increased lipophilicity and membrane penetration. Comparative assays with non-brominated analogs (e.g., 5-methylindole) show reduced potency, confirming the bromine’s role .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regioselectivity of substitution (e.g., indole C-6 vs. C-5) and methyl group positions on the bipyrazole.
- HRMS : Validates molecular formula (e.g., C₂₁H₂₂BrN₅O) with <2 ppm error.
- HPLC : Purity ≥95% using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can molecular docking guide the design of analogs with improved 5-HT1D receptor affinity?
- Methodological Answer : Docking studies (e.g., AutoDock Vina) using the compound’s crystal structure (if available) or homology models (e.g., 5-HT1D receptor) identify key interactions:
- The bromoindole moiety occupies a hydrophobic pocket.
- The carboxamide forms hydrogen bonds with Ser334 or Thr336.
- Modifications (e.g., trifluoromethyl or triazole groups) are tested in silico for enhanced binding energy (<-9 kcal/mol) before synthesis .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability in kinase assays)?
- Methodological Answer :
- Standardized Assays : Use uniform protocols (e.g., ATP concentration, incubation time).
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases).
- Statistical Analysis : Apply ANOVA or Tukey’s test to compare datasets; outliers may arise from solvent effects (DMSO >1% inhibits some enzymes) .
Q. How are Pd-catalyzed cross-coupling reactions applied to functionalize the bipyrazole core?
- Methodological Answer : Suzuki-Miyaura coupling with arylboronic acids (e.g., 4-fluorophenylboronic acid) introduces aryl groups at the pyrazole C-3 position. Conditions:
- Catalyst: Pd(PPh₃)₄ (5 mol%).
- Base: K₃PO₄ in degassed DMF/H₂O (3:1).
- Temperature: 80°C for 6 hours.
- Yields: 60–85% after silica gel purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
